1-甲基-4-硝基-5-丙基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

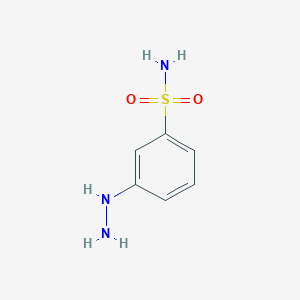

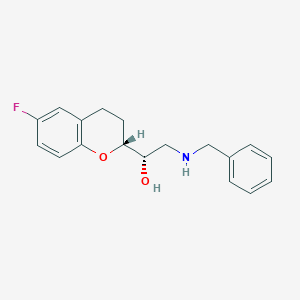

The compound "1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 in the ring. Pyrazole derivatives are known for their diverse biological activities and have been studied for their potential as pharmaceuticals and agrochemicals. The specific compound is not directly described in the provided papers, but related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and behaviors of the compound of interest .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of various precursors such as amino-pyrazolecarboxamides with other reagents to introduce different functional groups. For example, the synthesis of a related compound involved the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 4-hydroxybenzaldehyde . Another approach described the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis to synthesize a dimethyl-N-nitro pyrazole derivative . These methods highlight the versatility of pyrazole chemistry in generating a wide array of derivatives by modifying the substituents on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by techniques such as X-ray diffraction analysis. The crystal structures can reveal important features such as dihedral angles between rings, confirming the conformation of the molecules . Hydrogen bonding interactions, such as N-H...O and C-H...O, are commonly observed in the crystal structures of these compounds, contributing to their stability and packing in the solid state .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including the introduction of nitro groups, as seen in the reaction of 1-methyl-5-amino-4-pyrazolecarboxamide with nitrous acid to yield nitro-substituted products . The reactivity of these compounds can be influenced by the presence of different substituents, which can affect the electron density and steric hindrance around the reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, can be studied using techniques like thermogravimetric analysis (TG-DTG). Compounds in this class have been found to be thermally stable up to certain temperatures . Spectroscopic methods, including NMR, IR, and mass spectrometry, are used to characterize the compounds and confirm their structures . Additionally, computational methods like density functional theory (DFT) calculations can provide insights into the electronic structures and potential non-linear optical properties of these molecules .

科学研究应用

改进的合成方法

研究人员已经开发出了经济、高效的改进合成方法,用于各种取代的吡唑并[4,3-d]嘧啶-7-酮,包括与“1-甲基-4-硝基-5-丙基-1H-吡唑-3-甲酰胺”结构相关的化合物。这些方法利用微波辐射获得更高的产率和更短的反应时间,展示了该化合物在合成复杂杂环化合物方面的实用性(Khan et al., 2005)。

氢键分子结构

对“1-甲基-4-硝基-5-丙基-1H-吡唑-3-甲酰胺”衍生物中氢键链和片的研究揭示了它们在形成极化结构方面的潜力,有助于开发具有特定光学或电学性质的材料。这些研究突出了该化合物在推动材料科学方面的作用(Portilla et al., 2007)。

杂环化合物的合成

该化合物已被用作合成一系列杂环化合物的前体,包括吡唑并[4,3-d]嘧啶-7-酮和吡唑并[1,5-a]嘧啶,展示了它在有机合成中的多功能性。这些化合物在药物、农药和染料方面具有潜在应用(Maruthikumar & Rao, 2003)。

线虫活性

从“1-甲基-4-硝基-5-丙基-1H-吡唑-3-甲酰胺”合成的新颖衍生物显示出有希望的线虫活性,表明该化合物在开发新的农药,用于保护作物免受线虫侵害方面具有潜力。这一应用突显了该化合物在农业和害虫管理中的相关性(Zhao et al., 2017)。

抗癌研究

从“1-甲基-4-硝基-5-丙基-1H-吡唑-3-甲酰胺”衍生的化合物已被评估为抗癌剂,特别是作为mTOR抑制剂。这些研究对于开发针对各种癌症的新治疗剂至关重要,展示了该化合物在药物化学和肿瘤学中的应用(Reddy et al., 2014)。

安全和危害

属性

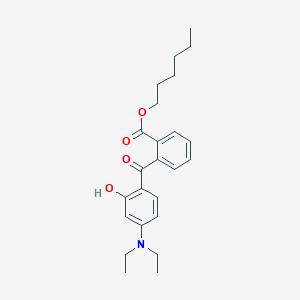

IUPAC Name |

1-methyl-4-nitro-5-propylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c1-3-4-5-7(12(14)15)6(8(9)13)10-11(5)2/h3-4H2,1-2H3,(H2,9,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCQVNCBOLIFEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NN1C)C(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452601 |

Source

|

| Record name | 1-METHYL-4-NITRO-5-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide | |

CAS RN |

247583-72-8 |

Source

|

| Record name | 1-METHYL-4-NITRO-5-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)